4-Methoxy-2-methylphenol
Overview
Description
4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, is an organic compound with the molecular formula C8H10O2. It is a phenolic compound characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring. This compound is commonly found in natural sources such as wood smoke and certain types of food, contributing to their aroma and flavor .
Mechanism of Action
Target of Action
4-Methoxy-2-methylphenol, also known as 2-Methoxy-4-methylphenol, primarily targets enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound acts as an antioxidant and anti-inflammatory agent . It has been shown to scavenge free radicals, which are harmful compounds that can cause damage to cells . By inhibiting the activity of COX-2 and 5-LOX, it reduces the production of pro-inflammatory mediators . This results in a decrease in inflammation and potentially beneficial effects for treating certain conditions .
Biochemical Pathways
It is known that the compound can interfere with the pathways involving cox-2 and 5-lox, which are key players in the inflammatory response
Result of Action
This compound has been shown to have anti-inflammatory and antioxidant properties . It can scavenge free radicals, reducing oxidative stress and potential damage to cells . By inhibiting the activity of COX-2 and 5-LOX, it can reduce inflammation and potentially provide therapeutic benefits for conditions associated with inflammation .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosinase, which catalyzes the oxidation of phenols. This interaction is crucial in the biosynthesis of melanin and other pigments. Additionally, this compound can act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of certain cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins and exerting anti-inflammatory effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities. Its stability and efficacy may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation reactions. These metabolic processes result in the formation of metabolites that can be further excreted from the body. The compound can also influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization and accumulation can influence its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-2-methylphenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a methoxy group onto a methylphenol precursor. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of 4-methylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-Methoxy-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a model compound for studying the behavior of phenolic compounds in biological systems.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
4-Methoxy-2-methylphenol is similar to other methoxyphenols and methylphenols, such as:
2-Methoxy-4-methylphenol (Creosol): Shares similar structural features and aromatic properties.
4-Methylguaiacol: Another methoxyphenol with similar applications in flavor and fragrance industries.
2-Hydroxy-5-methylanisole: A related compound with comparable chemical behavior
Uniqueness: What sets this compound apart is its specific combination of methoxy and methyl groups, which confer unique aromatic and chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-methoxy-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDVWOVKDPEBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499937 | |
Record name | 4-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-05-1 | |
Record name | 4-Methoxy-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methoxy-2-methylphenol significant in the study of lignin depolymerization?
A1: this compound, also known as creosol, is a phenolic compound identified as one of the main products in the depolymerization of ethanol organosolv lignin (EOL) using supercritical ethanol []. This process is important for converting lignin, a complex polymer found in plant cell walls, into valuable chemicals. The presence of this compound indicates the breakdown of lignin into smaller, potentially useful components.
Q2: How does the research paper relate the production of this compound to the efficiency of lignin depolymerization?
A2: The research paper highlights the impact of different factors, like catalysts, on the yield of liquid oil products from EOL depolymerization []. While it doesn't specifically quantify the yield of this compound, its identification alongside other phenolics suggests a successful depolymerization process. Higher yields of these phenolic compounds, including this compound, generally indicate a more efficient breakdown of lignin.
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